- Preparation of glycosides as irreversible covalent inhibitors of the gtpase k-ras G12C, World Intellectual Property Organization, , ,

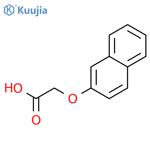

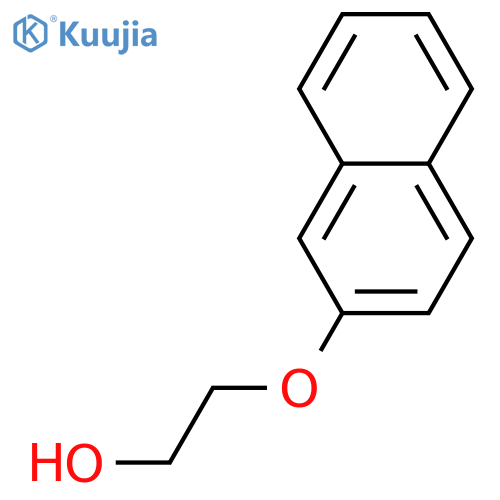

Cas no 93-20-9 (2-(2-Naphthyloxy)ethanol)

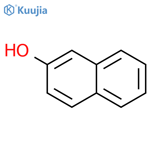

2-(2-Naphthyloxy)ethanol structure

Nombre del producto:2-(2-Naphthyloxy)ethanol

Número CAS:93-20-9

MF:C12H12O2

Megavatios:188.222483634949

MDL:MFCD00016809

CID:81772

PubChem ID:7131

2-(2-Naphthyloxy)ethanol Propiedades químicas y físicas

Nombre e identificación

-

- 2-(Naphthalen-2-yloxy)ethanol

- 2-(2-Naphthoxy)ethanol

- 2-(2-hydroxyethoxy)naphthalene

- 2-(2-Naphthyloxy)ethanol

- 2-naphthalen-2-yloxyethanol

- Ethylene glycol mono-2-naphthyl ether

- NSC 37574

- beta-Hydroxyethyl 2-naphthyl ether

- beta-Naphthoxyethanol

- 2-(2-Naphthalenyloxy)ethanol (ACI)

- Ethanol, 2-(2-naphthyloxy)- (6CI, 8CI)

- 2-(2-Naphthyloxy)ethyl alcohol

- 2-(Naphthalen-2-yloxy)ethan-1-ol

- 2-(β-Hydroxyethoxy)naphthalene

- Anavenol

- β-Hydroxyethyl 2-naphthyl ether

- β-Naphthoxyethanol

- EINECS 202-228-8

- 93-20-9

- Ethanol, 2-(2-naphthyloxy)-

- EC 202-228-8

- DTXSID00870427

- .beta.-Hydroxyethyl .beta.-naphthol ether

- 2-(2-naphthyloxy)-1-ethanol

- Poly(oxy-1,2-ethanediyl), .alpha.-2-naphthalenyl-.omega.-hydroxy-

- 2-(2-naphthalenyloxy)ethanol

- MFCD00016809

- 35545-57-4

- 2-(2-Naphthoxy) Ethanol

- DB-057380

- SB83940

- 7M7CUT7CCU

- 2-(2-NAPHTHYLOXY)ETHANOL [MI]

- 2-(.beta.-Hydroxyethoxy)naphthalene

- HY-W016083

- NSC-37574

- 2-(naphthalene-2-yloxy) ethan-1-ol

- CS-W016799

- AI3-09174

- Ethanol,2-(2-naphthalenyloxy)-

- beta-Hydroxyethyl beta-naphthol ether

- F79756

- .beta.-Naphthoxyethanol

- .beta.-Hydroxyethyl-2-naphthyl ether

- UNII-7M7CUT7CCU

- Q27268562

- STK505598

- 2-(beta-Hydroxyethoxy)naphthalene

- NSC37574

- NS00001480

- Ethanol, 2-(2-naphthalenyloxy)-

- AKOS003617490

- SCHEMBL432069

- 2-(.beta.-Naphthoxy)ethanol

- beta-Hydroxyethyl-2-naphthyl ether

-

- MDL: MFCD00016809

- Renchi: 1S/C12H12O2/c13-7-8-14-12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9,13H,7-8H2

- Clave inchi: BQPBZDSDFCDSAO-UHFFFAOYSA-N

- Sonrisas: OCCOC1C=C2C(C=CC=C2)=CC=1

- Brn: 2086973

Atributos calculados

- Calidad precisa: 188.08400

- Masa isotópica única: 188.08373

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 1

- Recuento de receptores de enlace de hidrógeno: 2

- Recuento de átomos pesados: 14

- Cuenta de enlace giratorio: 3

- Complejidad: 170

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Recuento de constructos de variantes mutuas: nothing

- Superficie del Polo topológico: 29.5

- Xlogp3: nothing

- Carga superficial: 0

Propiedades experimentales

- Denso: 1.164±0.06 g/cm3 (20 ºC 760 Torr),

- Punto de fusión: 76.7 ºC

- Punto de ebullición: 355.2°C at 760 mmHg

- Punto de inflamación: 168.8°C

- índice de refracción: 1.622

- Disolución: Very slightly soluble (0.62 g/l) (25 º C),

- PSA: 29.46000

- Logp: 2.21090

- Merck: 14,6413

2-(2-Naphthyloxy)ethanol Información de Seguridad

- Número de transporte de mercancías peligrosas:UN 1993 3/PG 2

- Wgk Alemania:3

- Instrucciones de Seguridad: S16; S26; S36; S37/39

-

Señalización de mercancías peligrosas:

- Nivel de peligro:IRRITANT

- Términos de riesgo:R10; R20/21/22; R36/37; R36/37/38; R11

- Período de Seguridad:3

- Categoría de embalaje:III

2-(2-Naphthyloxy)ethanol Datos Aduaneros

- Código HS:2909499000

- Datos Aduaneros:

China Customs Code:

2909499000Overview:

2909499000 Other ether alcohols and their halogenation\sulfonation\Nitrosative or nitrosative derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

Declaration elements:

Product Name, component content, use to

Summary:

2909499000. ether-alcohols and their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:5.5%. General tariff:30.0%

2-(2-Naphthyloxy)ethanol PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R032601-5g |

2-(2-Naphthyloxy)ethanol |

93-20-9 | 98% | 5g |

¥298 | 2024-05-20 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N36740-5g |

2-(Naphthalen-2-yloxy)ethanol |

93-20-9 | 5g |

¥538.0 | 2021-09-08 | ||

| TRC | N234090-250mg |

2-(2-Naphthyloxy)ethanol |

93-20-9 | 250mg |

$ 275.00 | 2022-06-03 | ||

| Chemenu | CM140372-100g |

2-(2-Naphthyloxy)ethanol |

93-20-9 | 95% | 100g |

$411 | 2022-08-31 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046936-10g |

Anavenol |

93-20-9 | 98% | 10g |

¥634.00 | 2024-04-25 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N140399-5g |

2-(2-Naphthyloxy)ethanol |

93-20-9 | ≥98% | 5g |

¥401.90 | 2023-09-01 | |

| Chemenu | CM140372-10g |

2-(2-Naphthyloxy)ethanol |

93-20-9 | 95% | 10g |

$86 | 2024-07-19 | |

| eNovation Chemicals LLC | D767787-25g |

2-(Naphthalen-2-yloxy)ethanol |

93-20-9 | 98+% | 25g |

$185 | 2024-06-07 | |

| abcr | AB118114-5g |

2-(2-Naphthoxy)ethanol, 98%; . |

93-20-9 | 98% | 5g |

€87.00 | 2025-02-21 | |

| abcr | AB118114-100g |

2-(2-Naphthoxy)ethanol, 98%; . |

93-20-9 | 98% | 100g |

€739.00 | 2025-02-21 |

2-(2-Naphthyloxy)ethanol Métodos de producción

Métodos de producción 1

Métodos de producción 2

Métodos de producción 3

Condiciones de reacción

1.1 Catalysts: Palladium ; 36 h, 150 °C

Referencia

- Heterogeneous Palladium-Catalyzed Synthesis of Aromatic Ethers by Solvent-Free Dehydrogenative Aromatization: Mechanism, Scope, and Limitations Under Aerobic and Non-Aerobic Conditions, European Journal of Organic Chemistry, 2013, 2013(26), 5902-5916

Métodos de producción 4

Métodos de producción 5

Condiciones de reacción

1.1 Reagents: Potassium carbonate Solvents: Toluene ; overnight, reflux

Referencia

- Structure-affinity studies for a novel series of homochiral naphtho and tetrahydronaphtho analogues of α1 antagonist WB-4101, Bioorganic & Medicinal Chemistry, 2004, 12(18), 4937-4951

Métodos de producción 6

Condiciones de reacción

1.1 Reagents: Potassium carbonate Solvents: Acetone ; rt; 24 h, reflux

Referencia

- Ortho-phenylenediamine-based open and macrocyclic receptors in selective sensing of H2PO4-, ATP and ADP under different conditions, Organic & Biomolecular Chemistry, 2012, 10(47), 9383-9392

Métodos de producción 7

Condiciones de reacción

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 10 min, rt

1.2 rt → 80 °C; 9 h, 80 °C; overnight, 80 °C

1.3 Reagents: Water

1.2 rt → 80 °C; 9 h, 80 °C; overnight, 80 °C

1.3 Reagents: Water

Referencia

- Synthesis and inhibitory evaluation of 3-linked imipramines for the exploration of the S2 site of the human serotonin transporter, Bioorganic & Medicinal Chemistry, 2016, 24(12), 2725-2738

Métodos de producción 8

Métodos de producción 9

Condiciones de reacción

1.1 Reagents: Hydrogen Catalysts: Rhenium (titania supported) , Titania ; 24 h, 5 MPa, rt

Referencia

- TiO2-Supported Re as a General and Chemoselective Heterogeneous Catalyst for Hydrogenation of Carboxylic Acids to Alcohols, Chemistry - A European Journal, 2017, 23(5), 1001-1006

Métodos de producción 10

Métodos de producción 11

Métodos de producción 12

Métodos de producción 13

Condiciones de reacción

1.1 Catalysts: Pyridinium p-toluenesulfonate Solvents: Methanol ; overnight, rt

Referencia

- Activity of Fluorine-Containing Analogues of WC-9 and Structurally Related Analogues against Two Intracellular Parasites: Trypanosoma cruzi and Toxoplasma gondii, ChemMedChem, 2016, 11(24), 2690-2702

Métodos de producción 14

Condiciones de reacción

1.1 Reagents: Potassium acetate Solvents: Dimethyl sulfoxide ; 3.5 h, rt

1.2 Reagents: Potassium hydroxide Solvents: Water ; 0.5 h, rt

1.2 Reagents: Potassium hydroxide Solvents: Water ; 0.5 h, rt

Referencia

- Facile one-pot two-step hydroxylation of alkyl halides and alkyl sulfonates via acetate intermediates, Bulletin of the Korean Chemical Society, 2008, 29(12), 2491-2495

Métodos de producción 15

Condiciones de reacción

1.1 Reagents: Potassium carbonate Catalysts: Cupric chloride ; 20 h, 130 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3

Referencia

- Copper(II)-catalyzed C-O coupling of aryl bromides with aliphatic diols: synthesis of ethers, phenols, and benzo-fused cyclic ethers, Organic & Biomolecular Chemistry, 2014, 12(26), 4747-4753

Métodos de producción 16

Métodos de producción 17

Condiciones de reacción

1.1 Reagents: Diisopropylethylamine Catalysts: Dimethyldi-μ-1,2-phenylene[μ-(phthalazine-κN2:κN3)]diboron Solvents: Diglyme ; 10 h, 160 °C

Referencia

- Lewis Acid Catalyzed Inverse Electron-Demand Diels-Alder Reaction of 1,2-Diazines, Organic Letters, 2010, 12(18), 4062-4065

Métodos de producción 18

Condiciones de reacción

1.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 2 h, reflux

Referencia

- Photoinduced electron transfer in host-guest complexes of 2-naphthyl-(OCH2CH2)n-adamantanamines with mono-6-O-p-nitrobenzoyl-β-cyclodextrin and mono-6-O-m-nitrobenzoyl-β-cyclodextrin, Chinese Journal of Chemistry, 2005, 23(1), 98-104

Métodos de producción 19

Métodos de producción 20

2-(2-Naphthyloxy)ethanol Raw materials

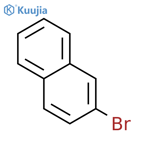

- 2-Bromonaphthalene

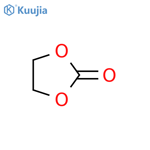

- Ethylene Carbonate

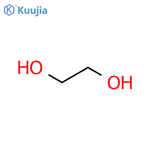

- Ethylene Glycol, Dehydrated

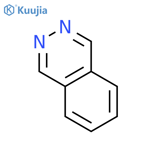

- Phthalazine

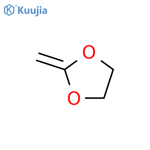

- 2-methylidene-1,3-dioxolane

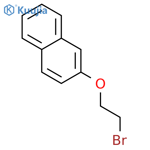

- 2-(2-bromoethoxy)naphthalene

- 2-(naphthalen-2-yloxy)acetic acid

- naphthalen-2-ol

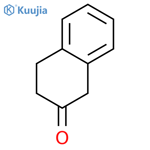

- 1,2,3,4-tetrahydronaphthalen-2-one

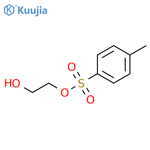

- 2-(4-Methylbenzenesulfonyl)oxyethan-1-ol

2-(2-Naphthyloxy)ethanol Preparation Products

2-(2-Naphthyloxy)ethanol Literatura relevante

-

Jiaqin Yang,Lifang Jiao,Taihong Wang,Jiabiao Lian,Xiaochuan Duan,Wenjun Zheng Dalton Trans., 2011,40, 10100-10108

-

Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680

-

Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226

-

Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115

-

Elzbieta Frackowiak Phys. Chem. Chem. Phys., 2007,9, 1774-1785

93-20-9 (2-(2-Naphthyloxy)ethanol) Productos relacionados

- 711-82-0(2-(Naphthalen-1-yloxy)ethanol)

- 104-66-5(1,2-Diphenoxyethane)

- 5328-01-8(1-Ethoxynaphthalene)

- 68818-86-0(9,10-Diethoxyanthracene)

- 57944-44-2(7-Ethoxy-2-naphthol)

- 35545-57-4(Poly(oxy-1,2-ethanediyl),a-2-naphthalenyl-w-hydroxy-)

- 93-18-5(2-Ethoxynaphthalene)

- 104-38-1(Hydroquinone bis(2-hydroxyethyl) ether)

- 122-99-6(Phenoxyethanol)

- 79693-14-4(9-Anthracenecarboxylic acid, 10-nitro-, methyl ester)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:93-20-9)2-(2-Naphthyloxy)ethanol

Pureza:99%

Cantidad:100g

Precio ($):377.0